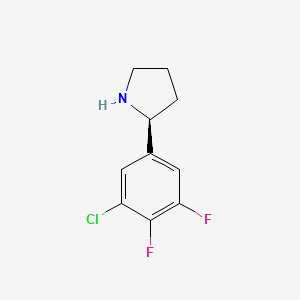

(2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine

Description

Properties

Molecular Formula |

C10H10ClF2N |

|---|---|

Molecular Weight |

217.64 g/mol |

IUPAC Name |

(2S)-2-(3-chloro-4,5-difluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H10ClF2N/c11-7-4-6(5-8(12)10(7)13)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m0/s1 |

InChI Key |

KWORTINNVLSBOK-VIFPVBQESA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=C(C(=C2)Cl)F)F |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C(=C2)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-difluoroaniline and (S)-pyrrolidine-2-carboxylic acid.

Formation of Intermediate: The 3-chloro-4,5-difluoroaniline undergoes a coupling reaction with (S)-pyrrolidine-2-carboxylic acid to form an intermediate.

Cyclization: The intermediate is then subjected to cyclization under appropriate conditions to yield (S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

(S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The closest structural analogue is (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS 2177258-16-9), which lacks the 5-chloro substituent present in the target compound . Below is a detailed comparison:

| Parameter | (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine | (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClF₂N (free base) | C₁₀H₁₂ClF₂N (hydrochloride salt) |

| Molecular Weight | 217.45 g/mol (free base) | 219.66 g/mol (hydrochloride salt) |

| Substituents | 5-Cl, 3,4-diF on phenyl ring | 3,4-diF on phenyl ring |

| Stereochemistry | (2S) configuration | (S) configuration |

| Salt Form | Free base (assumed) | Hydrochloride salt |

Physicochemical Implications

Electronic Effects : The 5-Cl substituent introduces stronger electron-withdrawing effects than fluorine, altering the aromatic ring’s charge distribution. This may influence binding affinity in biological systems (e.g., receptor-ligand interactions).

Solubility : The hydrochloride salt of the analogue improves water solubility due to ionic character, whereas the free base form of the target compound may require formulation adjustments for bioavailability.

Biological Activity

(2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical profile is summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClF2N |

| Molecular Weight | 217.64 g/mol |

| IUPAC Name | (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine |

| CAS Number | 1241680-70-5 |

The biological activity of (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of receptors or enzymes, leading to various biological effects. The precise molecular targets and pathways involved are still under investigation but suggest a role in therapeutic applications, particularly in antimicrobial and anticancer contexts .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) indicates that modifications in the compound can enhance its efficacy against multidrug-resistant strains .

Anticancer Properties

In vitro studies have demonstrated that (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. Notably, compounds similar to this pyrrolidine derivative have been shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage . This suggests potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy : In a study focusing on novel pyrrolidine derivatives, compounds structurally related to (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine were tested against multidrug-resistant C. difficile and E. faecalis. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

- Cytotoxicity in Cancer Models : Research involving A549 human lung cancer cells revealed that pyrrolidine derivatives could significantly reduce cell viability, with IC50 values suggesting potent anticancer properties. These findings point towards the need for further exploration of these compounds as potential chemotherapeutic agents .

Q & A

Basic Questions

Q. What are the established synthetic routes for (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of chiral pyrrolidine derivatives typically involves hydrogenation, Scission-allylation, and stereoselective reduction. For example, sodium borohydride (NaBH₄) and diphenyl diselenide in sec-butanol can reduce intermediates while preserving stereochemistry (as seen in analogous pyrrolidine syntheses) . Reaction temperature, solvent polarity, and catalyst selection (e.g., chiral catalysts for asymmetric hydrogenation) critically affect enantiomeric excess (ee).

Q. How is the stereochemical configuration of (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, studies on related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) used crystallographic data to resolve stereochemistry . Complementary techniques include chiral HPLC for ee analysis and ¹H/¹³C NMR to assess diastereomeric splitting.

Q. What safety protocols are recommended for handling (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine and its intermediates?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Hazardous intermediates (e.g., chlorinated or fluorinated byproducts) require inert-atmosphere handling and dedicated waste segregation. Protocols from analogous chlorophenyl compounds emphasize neutralization before disposal .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine?

- Methodological Answer : Enantioselective catalysis (e.g., Jacobsen’s catalysts) or enzymatic resolution may enhance ee. For example, Scission-allylation reactions in related pyrrolidines achieved >95% ee using chiral auxiliaries . Kinetic resolution via lipases (e.g., CAL-B) is also viable for separating diastereomers.

Q. How should researchers address contradictory data in reaction yields or stereochemical outcomes across studies?

- Methodological Answer : Replicate conditions precisely (solvent purity, catalyst loading, temperature). Use DOE (Design of Experiments) to isolate variables. For example, discrepancies in hydrogenation yields may arise from trace moisture affecting NaBH₄ efficiency . Validate results with multiple characterization methods (e.g., NMR, LC-MS).

Q. What mechanistic insights explain the regioselectivity of Scission-allylation in pyrrolidine synthesis?

- Methodological Answer : The Scission-allylation mechanism involves a radical intermediate stabilized by electron-withdrawing groups (e.g., chloro/fluoro substituents). DFT studies on analogous systems suggest that steric hindrance from the 3,4-difluorophenyl group directs allylation to the less hindered pyrrolidine position .

Q. How can computational modeling predict the reactivity of (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example, modeling the electrophilic aromatic substitution of the difluorophenyl group can guide catalyst design. Molecular docking studies may also assess binding affinity in biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.